molecular formula C21H24ClNO3 B4881979 1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine

1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine

Cat. No. B4881979
M. Wt: 373.9 g/mol
InChI Key: GNHXEXYSCIMOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BEP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BEP is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C (PKC) and inducing apoptosis in cancer cells. BEP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
BEP has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of PKC activity, and inhibition of COX-2 activity. BEP has also been found to protect neurons against oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

BEP has several advantages for lab experiments, including its potent anticancer activity and neuroprotective properties. However, BEP has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of BEP, including the development of more potent and selective analogs, further studies to understand its mechanism of action, and the evaluation of its potential use in combination with other anticancer agents. Additionally, the potential use of BEP as a neuroprotective agent and its effects on other physiological processes should be further studied.
Conclusion:
In conclusion, 1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have significant anticancer activity and neuroprotective properties. Further studies are needed to fully understand its mechanism of action and potential use in combination with other anticancer agents.

Synthesis Methods

BEP can be synthesized using various methods, including the reaction of 1-(4-chloro-3-nitrobenzoyl)piperidine with benzyl alcohol and sodium ethoxide. This reaction results in the formation of 1-[4-(benzyloxy)-3-chloro-5-nitrobenzoyl]piperidine, which can be reduced using hydrogen gas and palladium on carbon to form BEP.

Scientific Research Applications

BEP has been widely studied for its potential applications in scientific research. It has been found to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BEP has also been studied for its potential use as a neuroprotective agent and has been found to protect neurons against oxidative stress and apoptosis.

properties

IUPAC Name

(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-2-25-19-14-17(21(24)23-11-7-4-8-12-23)13-18(22)20(19)26-15-16-9-5-3-6-10-16/h3,5-6,9-10,13-14H,2,4,7-8,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHXEXYSCIMOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N2CCCCC2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl](piperidin-1-yl)methanone

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